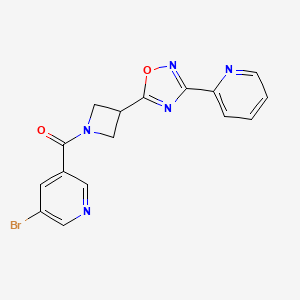
(5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12BrN5O2 and its molecular weight is 386.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data from case studies and research findings.
The molecular formula of the compound is C18H17BrN6O2 with a molecular weight of approximately 429.278 g/mol. The compound features a brominated pyridine moiety and an oxadiazole ring, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular, compounds containing the oxadiazole moiety have been tested against various bacterial strains, including Mycobacterium tuberculosis.
In a study assessing the anti-tubercular activity of similar compounds, several derivatives demonstrated promising results with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most potent compound exhibited an IC90 value of 40.32 μM, indicating its effectiveness in inhibiting bacterial growth .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving human embryonic kidney (HEK-293) cells, several derivatives were found to be non-toxic at concentrations effective against Mycobacterium tuberculosis, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the pyridine ring and the oxadiazole moiety significantly influences the biological activity of these compounds. The SAR analysis indicates that modifications to the azetidine ring can enhance potency while maintaining low toxicity levels.
Table 1: Summary of Biological Activities
| Compound | Target Organism | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|---|
| Compound A | M. tuberculosis | 1.35 | 3.73 | Non-toxic |
| Compound B | M. tuberculosis | 2.18 | 4.00 | Non-toxic |
| Compound C | M. tuberculosis | - | 40.32 | Non-toxic |
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing a series of substituted benzamide derivatives that included the oxadiazole structure. These compounds were evaluated for their anti-tubercular activity, with several showing significant inhibition against Mycobacterium tuberculosis. The study utilized molecular docking techniques to predict interactions with bacterial targets, further validating the potential of these compounds for therapeutic use .
Case Study 2: Antibacterial Properties
Another investigation highlighted the antibacterial properties of related pyridine derivatives against Gram-positive and Gram-negative bacteria. These studies indicated that modifications to the pyridine and oxadiazole rings could lead to enhanced antibacterial activity, supporting the hypothesis that structural diversity is key to developing effective antimicrobial agents .
属性
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2/c17-12-5-10(6-18-7-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-3-1-2-4-19-13/h1-7,11H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTBCZJGZMKEEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














